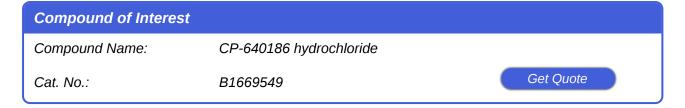


CP-640186 Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it plays a critical role in the regulation of fatty acid metabolism. By blocking the synthesis of malonyl-CoA, **CP-640186 hydrochloride** effectively inhibits de novo fatty acid synthesis and stimulates fatty acid oxidation. This dual action makes it a valuable tool for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology, where aberrant lipid metabolism is increasingly recognized as a hallmark of cancer. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, in vitro and in vivo pharmacology, and experimental protocols related to **CP-640186 hydrochloride**.

Chemical and Physical Properties

CP-640186 is a bipiperidylcarboxamide derivative.[1] The hydrochloride salt is typically supplied as a white to off-white solid powder and is soluble in DMSO.[2]



Property	Value	Reference
Molecular Formula	C30H35N3O3 • HCI	[2]
Molecular Weight	522.08 g/mol	[2]
CAS Number	591778-70-0	[2]
Appearance	White to off-white solid powder	[2]
Solubility	Soluble in DMSO	[2]

Mechanism of Action

CP-640186 hydrochloride is a reversible and allosteric inhibitor of acetyl-CoA carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[3] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] CP-640186 inhibits both ACC1 and ACC2 with similar potency.[4][5]

By inhibiting ACC, CP-640186 leads to a decrease in the intracellular concentration of malonyl-CoA. This has two major downstream effects:

- Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids. A reduction in its availability directly curtails this process.
- Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine
 palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting long-chain fatty
 acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186
 disinhibits CPT-1, leading to an increased rate of fatty acid oxidation.

Caption: Mechanism of action of **CP-640186 hydrochloride**.

In Vitro Pharmacology



Enzyme Inhibition

CP-640186 hydrochloride is a potent inhibitor of both ACC1 and ACC2.

Enzyme	IC50 (nM)	Source
Rat Liver ACC1	53	[5]
Rat Skeletal Muscle ACC2	61	[5]

Cellular Activity

The inhibitory effects of CP-640186 on ACC translate to potent activity in various cell-based assays.

Cell Line	Assay	Endpoint	EC ₅₀	Reference
C2C12 cells	Fatty Acid Oxidation	Palmitate Oxidation	57 nM	[6]
Isolated rat epitrochlearis muscle	Fatty Acid Oxidation	Palmitate Oxidation	1.3 μΜ	[6]
HepG2 cells	Fatty Acid Synthesis	-	0.62 μΜ	[6]
HepG2 cells	Triglyceride Synthesis	-	1.8 μΜ	[6]
H460 cells	Cell Growth	-	20 μM (48h)	[6]

In Vivo Pharmacology

CP-640186 hydrochloride has demonstrated efficacy in animal models, leading to reductions in fatty acid synthesis and increases in fatty acid oxidation.

Pharmacodynamics



Animal Model	Tissue	Endpoint	ED ₅₀ (mg/kg)	Reference
Rats	-	Fatty Acid Synthesis	13	[4]
CD1 Mice	-	Fatty Acid Synthesis	11	[4]
ob/ob Mice	-	Fatty Acid Synthesis	4	[4]
Rats	Whole Body	Fatty Acid Oxidation	~30	[4]

Pharmacokinetics

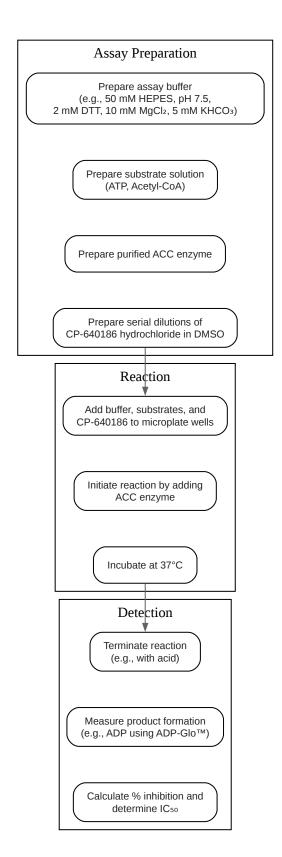
Pharmacokinetic parameters of CP-640186 have been determined in rats.

Parameter	Route	Value	Unit	Reference
Plasma half-life (t ₁ / ₂)	Intravenous	1.5	h	[4]
Bioavailability (F)	Oral	39	%	[4]
Clearance (Clp)	Intravenous	65	ml/min/kg	[4]
Volume of distribution (Vdss)	Intravenous	5	L/kg	[4]
T _{max}	Oral	1.0	h	[4]
C _{max}	Oral (10 mg/kg)	345	ng/mL	[4]
AUC₀-∞	Oral (10 mg/kg)	960	ng•h/mL	[4]

Experimental Protocols ACC Enzyme Inhibition Assay



This protocol is a representative method for determining the IC₅₀ of CP-640186 against purified ACC.





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- To cite this document: BenchChem. [CP-640186 Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669549#what-is-cp-640186-hydrochloride]

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